(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-24-19-10-6-7-11-20(19)29-22(24)23-21(26)16-12-14-18(15-13-16)30(27,28)25(2)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMHIVWYEJWDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a sulfamoyl group and a benzothiazole moiety, contributing to its pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways, which may lead to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . These derivatives have shown promising results against various bacterial strains and fungi, suggesting their potential as antimicrobial agents.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 100 | Moderate activity against M. tuberculosis |
Anti-tubercular Activity
In vitro studies have demonstrated that this compound exhibits significant anti-tubercular activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Mycobacterium tuberculosis:
- MIC Values : Ranging from 25–100 μg/mL for various derivatives.
- Inhibition Percentage : Up to 99% against certain strains.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while it possesses therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound. The results demonstrated that it effectively inhibited the growth of resistant bacterial strains, marking it as a candidate for further development in antibiotic therapy.
- Anti-tubercular Research : Another significant study focused on the anti-tubercular properties of various benzothiazole derivatives. The findings suggested that modifications in the structure could enhance activity, paving the way for optimized drug design strategies.
Q & A
(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires multi-step reactions, including sulfamoylation of the benzamide core and formation of the thiazole-ylidene moiety. Key steps involve:
- Temperature control (e.g., 0–5°C for sulfamoyl group coupling to prevent side reactions) .
- Solvent selection (e.g., anhydrous DMF for moisture-sensitive intermediates) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and NMR (¹H/¹³C for structural elucidation) .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodology :
- NMR Discrepancies : Compare experimental shifts with DFT-calculated chemical shifts for the E-isomer. For example, the thiazole-ylidene proton typically resonates at δ 8.2–8.5 ppm in CDCl₃ .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish between isobaric impurities and confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 485.1521) .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .
Advanced Research Questions
Q. What experimental strategies optimize the compound’s bioactivity by modifying its sulfamoyl and thiazole moieties?
- Structure-Activity Relationship (SAR) Approach :
- Sulfamoyl Modifications : Replace cyclohexyl with azepane (7-membered ring) to enhance lipophilicity and blood-brain barrier penetration, as seen in analogs .
- Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., -SO₂Me at C6 of the thiazole) to improve binding to bacterial dihydrofolate reductase .
- Experimental Design : Synthesize 10–15 analogs, test in antimicrobial assays (MIC against S. aureus), and correlate results with LogP and polar surface area (PSA) values .
Q. How can computational modeling predict the compound’s mechanism of action against kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR kinase (PDB: 1M17). The sulfamoyl group forms hydrogen bonds with Lys721, while the thiazole interacts via π-π stacking with Phe699 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD >2.5 Å suggests poor target engagement .
- Free Energy Calculations : MM-PBSA analysis quantifies binding energy (ΔG < -30 kcal/mol indicates high affinity) .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?
- Analytical Workflow :
- In Vitro : Test IC₅₀ in HepG2 cells (MTT assay) under hypoxic (1% O₂) vs. normoxic conditions. Hypoxia may reduce efficacy due to altered metabolism .
- In Vivo : Compare pharmacokinetics (Cₘₐₓ, AUC) in murine models. Low oral bioavailability (<20%) due to poor solubility can explain discrepancies .
- Mitigation : Formulate as nanoparticles (PLGA encapsulation) to enhance solubility and tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
